N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
The compound N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a hybrid molecule containing two heterocyclic moieties: a benzo[d]thiazole ring and a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl (saccharin-derived) group, linked via a propanamide chain. Its structural complexity arises from the integration of these pharmacophores, which are individually associated with diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects .
The benzo[d]thiazole moiety is recognized for its role in modulating enzyme inhibition and DNA intercalation, while the saccharin-derived group contributes to enhanced metabolic stability and solubility due to its sulfonamide and ketone functionalities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c21-15(19-17-18-12-6-2-3-7-13(12)25-17)9-10-20-16(22)11-5-1-4-8-14(11)26(20,23)24/h1-8H,9-10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEODKITVQYCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and an isothiazole derivative. Its molecular formula is with a molecular weight of 358.37 g/mol. The presence of sulfur and nitrogen in its structure suggests potential interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of benzothiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines. One study reported that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the benzothiazole ring show significant activity against both Gram-positive and Gram-negative bacteria. A notable study found that certain derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting their potential as new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds with similar structural features achieved IC50 values around 2.7 µM, demonstrating promising inhibitory effects .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Binding : The compound’s structure allows it to fit into the active sites of target enzymes, thereby inhibiting their function.
- Cellular Uptake : The lipophilicity indicated by Log P values suggests good membrane permeability, facilitating cellular uptake and subsequent biological effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antimicrobial | 10 | |
| Compound C | AChE Inhibition | 2.7 |
Case Study 1: Anticancer Activity
A study conducted on a series of benzothiazole derivatives revealed that compounds structurally similar to this compound displayed potent anticancer activity against MCF-7 and HeLa cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds significantly reduced bacterial viability, highlighting their potential as therapeutic agents against resistant strains.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Research Findings and Data
Spectral Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
